1,4-Dioxepan-6-ylmethanol
Description
Structure
3D Structure
Properties
IUPAC Name |
1,4-dioxepan-6-ylmethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c7-3-6-4-8-1-2-9-5-6/h6-7H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GASNYJSTLHYBCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(CO1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101313164 | |
| Record name | 1,4-Dioxepane-6-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101313164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1010836-47-1 | |
| Record name | 1,4-Dioxepane-6-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1010836-47-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Dioxepane-6-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101313164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Mechanistic Investigations of 1,4 Dioxepan 6 Ylmethanol
Studies on Ring-Opening Reactions
The 1,4-dioxepane ring system, being a cyclic acetal (B89532), is relatively stable under neutral and basic conditions but is prone to ring-opening reactions in the presence of acid or, under more forcing conditions, strong nucleophiles.
Acid-Catalyzed Pathways
The acid-catalyzed ring-opening of 1,4-Dioxepan-6-ylmethanol proceeds via hydrolysis of the acetal linkage, a well-established mechanism for this functional group. The reaction is initiated by the protonation of one of the ring's oxygen atoms by an acid catalyst (H₃O⁺), converting it into a good leaving group.
The mechanistic steps are as follows:
Protonation: One of the ether oxygens of the dioxepane ring is protonated, forming an oxonium ion.
Ring Cleavage: The protonated ring cleaves to form a resonance-stabilized carbocation, which is also an oxonium ion. This is typically the rate-determining step.
Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the carbocation.
Deprotonation: A final deprotonation step regenerates the acid catalyst and yields the ring-opened product, a diol-ether.
Nucleophilic Attack Mechanisms
While less common and requiring more forcing conditions than acid-catalyzed pathways due to the lower ring strain compared to smaller cyclic ethers like epoxides, the 1,4-dioxepane ring can be opened by strong nucleophiles. This reaction would likely proceed via a bimolecular nucleophilic substitution (SN2) mechanism.
A strong nucleophile (Nu⁻) would attack one of the carbon atoms adjacent to the ring oxygens (the α-carbons). This backside attack would lead to the cleavage of a C-O bond and the opening of the ring, forming an alkoxide intermediate. Subsequent protonation of the alkoxide would yield the final ring-opened product. The regioselectivity of the attack would be influenced by steric hindrance around the α-carbons.
Reactions Involving the Exocyclic Hydroxyl Group
The primary hydroxyl group (-CH₂OH) on the exocyclic carbon of this compound allows for a range of functional group transformations common to primary alcohols.
Esterification Reactions and Derivatives
The exocyclic hydroxyl group can be readily converted into an ester. This can be achieved through several standard methods, including Fischer esterification with a carboxylic acid in the presence of an acid catalyst, or by reaction with more reactive acylating agents like acyl chlorides or acid anhydrides in the presence of a base.
Fischer Esterification: Reacting this compound with a carboxylic acid (R-COOH) under acidic conditions (e.g., H₂SO₄) yields the corresponding ester and water. The reaction is reversible and is typically driven to completion by removing water.
Acylation with Acyl Chlorides: A more rapid and irreversible method involves the reaction of the alcohol with an acyl chloride (R-COCl) in the presence of a non-nucleophilic base, such as pyridine (B92270), to neutralize the HCl byproduct.
Below is a table of potential ester derivatives that can be synthesized from this compound.
| Acylating Agent | Reagent Name | Product Name |
| Acetic Anhydride | Acetic Anhydride | (1,4-Dioxepan-6-yl)methyl acetate |
| Benzoyl Chloride | Benzoyl Chloride | (1,4-Dioxepan-6-yl)methyl benzoate |
| Propionyl Chloride | Propionyl Chloride | (1,4-Dioxepan-6-yl)methyl propanoate |
Etherification Reactions
The synthesis of ethers from this compound can be effectively carried out using the Williamson ether synthesis. This method involves the deprotonation of the alcohol to form a more nucleophilic alkoxide, which then displaces a halide from an alkyl halide in an SN2 reaction.
The process involves two main steps:
Alkoxide Formation: The alcohol is treated with a strong base, such as sodium hydride (NaH), to form the sodium salt of the alkoxide.
Nucleophilic Substitution: The resulting alkoxide is then reacted with a primary alkyl halide (R-X) to form the desired ether.
A table of potential ether derivatives is presented below.
| Alkylating Agent | Reagent Name | Product Name |
| Methyl Iodide | Methyl Iodide | 6-(Methoxymethyl)-1,4-dioxepane |
| Ethyl Bromide | Ethyl Bromide | 6-(Ethoxymethyl)-1,4-dioxepane |
| Benzyl Bromide | Benzyl Bromide | 6-(Benzyloxymethyl)-1,4-dioxepane |
Conversion to Amines via Intermediate Transformation
The conversion of the primary alcohol group in this compound to a primary amine, yielding (1,4-Dioxepan-6-yl)methanamine, requires a multi-step synthetic sequence as the hydroxyl group is a poor leaving group. A common and effective strategy involves converting the hydroxyl group into a better leaving group, followed by nucleophilic substitution with an amine synthon.
Route via Tosylate/Halide Intermediate:
Activation of the Hydroxyl Group: The alcohol is first converted into a tosylate or a halide. For example, reaction with p-toluenesulfonyl chloride (TsCl) in the presence of pyridine yields the corresponding tosylate. Alternatively, treatment with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) would yield the alkyl chloride or bromide, respectively.
Nucleophilic Substitution: The resulting compound with a good leaving group is then treated with a source of nitrogen, such as sodium azide (B81097) (NaN₃). This SN2 reaction produces an alkyl azide intermediate.
Reduction: The azide is then reduced to the primary amine. This reduction can be effectively carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation (H₂ over Pd/C).
An alternative is the Mitsunobu Reaction , which allows for a more direct conversion, although it involves specific reagents. In this one-pot procedure, the alcohol is treated with diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), triphenylphosphine (B44618) (PPh₃), and a nitrogen nucleophile like phthalimide (B116566). The resulting N-substituted phthalimide is then cleaved, typically with hydrazine, to release the desired primary amine.
Rearrangement Reaction Mechanisms
Rearrangement reactions are fundamental transformations in organic chemistry where the carbon skeleton of a molecule is restructured to form a structural isomer of the original molecule. These reactions are often pivotal in the synthesis of complex organic molecules.
Vinyl Acetal Rearrangement in Dihydro-1,3-Dioxepines
The vinyl acetal rearrangement of 4,5-dihydro-1,3-dioxepines is a significant reaction that yields highly functionalized tetrahydrofuran (B95107) derivatives. nih.govacs.org This process is typically catalyzed by Lewis acids and demonstrates a high degree of stereoselectivity, which is influenced by the reaction conditions. nih.govacs.org
The mechanism is initiated by the activation of the 4,5-dihydro-1,3-dioxepine substrate by a Lewis acid. nih.gov This activation leads to the formation of an intermediate that subsequently rearranges. nih.gov The stereochemical outcome of the reaction is notably dependent on the temperature. At lower temperatures, the reaction favors the formation of cis-2,3-disubstituted tetrahydrofuran carbaldehydes. acs.org Conversely, at higher temperatures, the thermodynamically more stable trans-2,3-disubstituted tetrahydrofuran carbaldehydes are the predominant products. acs.org
This temperature-dependent stereoselectivity is attributed to the formation of different oxocarbenium ion intermediates. nih.gov At lower temperatures, a kinetic zwitterionic oxocarbenium ion intermediate is formed, leading to the cis product. nih.gov As the temperature increases, this intermediate can invert to a more thermodynamically stable oxocarbenium ion, which results in the formation of the trans product. nih.gov This rearrangement has been utilized in the synthesis of a key structural element of darunavir, a medication used in the treatment of HIV/AIDS. nih.govacs.org
The choice of Lewis acid also plays a crucial role in the efficiency and stereoselectivity of the rearrangement. Boron trifluoride etherate (BF₃·OEt₂) has been found to be particularly effective, especially at low temperatures, affording a high ratio of the cis isomer. nih.gov
Table 1: Effect of Lewis Acid and Temperature on the Vinyl Acetal Rearrangement
| Entry | Lewis Acid | Temperature (°C) | Ratio (cis:trans) | Yield (%) |
|---|---|---|---|---|
| 1 | BF₃·OEt₂ | -78 | 95:5 | 85 |
| 2 | TiCl₄ | -78 | 80:20 | 70 |
| 3 | SnCl₄ | -78 | 75:25 | 65 |
| 4 | BF₃·OEt₂ | 0 | 60:40 | 88 |
| 5 | BF₃·OEt₂ | 23 | 40:60 | 90 |
Fundamental Principles of Reaction Mechanisms in Heterocyclic Systems
Heterocyclic systems, which incorporate at least one atom other than carbon within a ring structure, exhibit a diverse range of chemical reactivity that is governed by several fundamental principles. The nature of the heteroatom, the size of the ring, and the degree of saturation are all critical factors that determine the reaction mechanisms available to a particular heterocyclic compound.
In saturated heterocyclic systems like 1,4-dioxepane, the chemistry is significantly influenced by the presence of the heteroatoms—in this case, oxygen. The oxygen atoms, with their lone pairs of electrons, can act as Lewis bases, making them susceptible to protonation or coordination with Lewis acids. This activation is often the initial step in many reactions, such as ring-opening or rearrangement reactions.
The conformation of the heterocyclic ring also plays a vital role in its reactivity. Saturated seven-membered rings like 1,4-dioxepane are not planar and exist in various flexible conformations. The steric and electronic interactions within these conformations can influence the accessibility of reaction sites and the stereochemical outcome of reactions.
Common reaction mechanisms in saturated heterocyclic systems include:
Nucleophilic Substitution: Reactions where a nucleophile replaces a leaving group on a carbon atom adjacent to a heteroatom. The heteroatom can influence the rate of reaction through inductive effects or by participating in the reaction mechanism.
Ring-Opening Reactions: Under acidic or basic conditions, the heterocyclic ring can be cleaved. For example, acid-catalyzed hydrolysis of acetals is a common ring-opening reaction for oxygen-containing heterocycles.
Rearrangements: As discussed in the previous section, heterocyclic systems can undergo various rearrangement reactions, often initiated by the activation of a heteroatom. These rearrangements can lead to the formation of new ring systems or functional groups.
The principles of stereoelectronics are also crucial in understanding the reactivity of saturated heterocycles. The spatial arrangement of orbitals, particularly the lone pair orbitals on the heteroatoms, can have a profound effect on the molecule's reactivity and the transition states of reactions. For instance, the anomeric effect, which describes the tendency of an electronegative substituent at the anomeric carbon of a cyclic ether to prefer an axial orientation, is a key stereoelectronic principle governing the conformation and reactivity of many oxygen-containing heterocycles.
Applications of Dioxepane Derivatives in Advanced Materials and Chemical Synthesis
Development of Degradable Polymeric Materials
Dioxepane derivatives are key monomers in the synthesis of biodegradable polyesters, addressing the growing demand for environmentally friendly materials. The radical ring-opening polymerization (RROP) of cyclic ketene (B1206846) acetals like 2-methylene-1,3-dioxepane (B1205776) (MDO) has become a significant method for producing aliphatic polyesters with biodegradable properties. rsc.org Unlike traditional polyesters such as Poly(ε-caprolactone) (PCL) or polylactide (PLA), the incorporation of functional MDO monomers allows for the creation of polymers with tailored functionalities. rsc.org
For instance, researchers have synthesized terpolymers of MDO, poly(ethylene glycol) methyl ether methacrylate (B99206) (PEGMA), and pyridyldisulfide ethylmethacrylate (PDSMA) in a one-pot reaction. rsc.orgresearchgate.net These MDO-based functional polyesters are not only biodegradable but can also be designed as pH-sensitive polymeric prodrugs for applications like intracellular drug delivery. rsc.orgresearchgate.netrsc.org The resulting polymers can self-assemble into micelles that are stable at physiological pH but release their payload, such as the chemotherapy drug doxorubicin, in the acidic environment of cancer cells. rsc.orgresearchgate.netrsc.org
Another approach involves the copolymerization of methyl methacrylate (MMA) with 5,6-benzo-2-methylene-1,3-dioxepane (BMDO). rsc.org This process introduces cleavable ester groups into the backbone of what would otherwise be a non-degradable vinyl polymer like poly(methyl methacrylate) (PMMA). rsc.org The resulting copolymers demonstrate significant degradation in basic media, with an average molar mass loss of up to 90%, highlighting the efficacy of using dioxepane derivatives to impart biodegradability. rsc.org Furthermore, polydioxanone (PDX), a poly(ether-ester) derived from dioxanone monomers, is a commercially successful biodegradable polymer used in medical devices, particularly as monofilament sutures. mdpi.com
| Monomer/Polymer | Type of Polymerization | Key Feature | Application |
| 2-Methylene-1,3-dioxepane (MDO) | Radical Ring-Opening Polymerization (RROP) | Introduces biodegradable polyester (B1180765) backbone with functionality. | pH-sensitive polymeric prodrugs for drug delivery. rsc.orgresearchgate.netrsc.org |
| 5,6-Benzo-2-methylene-1,3-dioxepane (BMDO) | Radical Emulsion Polymerization | Inserts cleavable ester functions into vinyl polymer chains. | Creation of degradable PMMA-based materials. rsc.org |
| 1,5-Dioxepan-2-one (DXO) | Ring-Opening Polymerization (ROP) | Forms biodegradable poly(ester-ether)s. | General biodegradable materials. researchgate.net |
| Polydioxanone (PDX) | Ring-Opening Polymerization | A tough, biodegradable poly(ether-ester). | Commercial monofilament sutures and medical devices. mdpi.com |
Utilization as Bio-Lubricant Base Stocks
The quest for sustainable alternatives to petroleum-based lubricants has led to investigations into chemically modified vegetable oils. Dioxepane derivatives synthesized from renewable feedstocks like oleic acid are emerging as promising bio-lubricant base stocks. researchgate.netresearchgate.net Through a series of chemical modifications including esterification, hydroxylation, and subsequent reaction with dicarboxylic acids, novel dioxepane structures can be created. researchgate.net
One study detailed the synthesis of ethyl 8-(3-octyl-5,7-dioxo-1,4-dioxepan-2-yl)octanoate from ethyl 9,10-dihydroxyoctadecanoate (derived from oleic acid) and malonic acid. researchgate.net The resulting dioxepane derivative was evaluated for its physicochemical properties to determine its suitability as a lubricant base stock. The properties were compared with those of a standard commercial lubricant, demonstrating the potential of these bio-based compounds. researchgate.netresearchgate.net
The incorporation of the heterocyclic dioxepane ring influences key lubricant properties. For example, the density and total base number of the synthesized compounds were found to be comparable to commercial standards. researchgate.net Such modifications aim to improve upon the inherent limitations of vegetable oils, such as poor thermal and oxidative stability. mdpi.commdpi.com The development of these derivatives represents a significant step toward high-performance, environmentally friendly lubricants. researchgate.netresearchgate.net
Table of Bio-lubricant Properties
| Property | Ethyl 8-(3-octyl-5,7-dioxo-1,4-dioxepan-2-yl)octanoate | Standard Commercial Lubricant |
|---|---|---|
| Density (g/cm³) | 0.991 | ~0.870 |
| Total Acid Number (mg KOH/g) | 0.61 | < 0.1 |
| Total Base Number (mg KOH/g) | 1.12 | 1.0 - 1.5 |
| Iodine Value (g I₂/100g) | 0.42 | < 1.0 |
Data synthesized from research findings on novel dioxepane derivatives. researchgate.net
Role as Key Building Blocks in Organic Synthesis
The compound 1,4-Dioxepan-6-ylmethanol is described as a versatile small molecule scaffold, indicating its primary function as a building block for constructing more complex molecules. cymitquimica.com Dioxepane structures, more broadly, are crucial components in synthetic organic chemistry. The 1,3-dioxane (B1201747) and 1,3-dioxepane (B1593757) moieties are routinely used as protecting groups for carbonyl compounds (aldehydes and ketones) and 1,3-diols. thieme-connect.de This protective strategy is vital in multi-step syntheses, as the dioxepane ring is generally stable under basic, reductive, or oxidative conditions but can be readily cleaved by acid reagents when the protection is no longer needed. thieme-connect.de
Modern synthetic methods continue to expand the utility of these compounds. For example, an organocatalyzed electrochemical dehydrogenative annulation reaction has been developed for the synthesis of 1,4-dioxepane derivatives from alkenes and 1,3-diols. researchgate.net This method avoids the use of transition metals and harsh oxidizing agents, offering an efficient and environmentally cleaner route to functionalized dioxepanes. researchgate.net
Furthermore, the oxepane (B1206615) ring is a central motif in numerous biologically important natural products. rsc.org The synthesis of these complex molecules often presents significant challenges due to the entropic and enthalpic barriers associated with forming seven-membered rings. rsc.org Consequently, the development of synthetic strategies and the availability of functionalized building blocks like this compound are critical for advancing the synthesis of these complex targets. rsc.org
Emerging Uses in Specialty Chemical Production
The unique structures of dioxepane derivatives are being exploited for highly specialized applications, particularly in the fields of medicine and materials science. An emergent area is the creation of advanced drug delivery systems. As mentioned previously, functional polyesters derived from 2-methylene-1,3-dioxepane (MDO) have been engineered to form "smart" polymeric prodrugs. rsc.orgresearchgate.netrsc.org These materials can encapsulate therapeutic agents and release them in response to specific biological triggers, such as the lower pH found in tumor microenvironments, representing a sophisticated application in specialty chemical production for the pharmaceutical industry. rsc.orgresearchgate.netrsc.org
In medicinal chemistry, derivatives containing the 1,2-dioxepane (B14743426) ring are of significant interest. This structural motif is found in the natural product artemisinin (B1665778), a potent antimalarial drug. researchgate.net Research is ongoing to synthesize novel artemisinin derivatives that retain the core dioxepane structure to develop new therapeutic agents. For instance, artemisinin-isothiocyanate derivatives have shown potent anti-tumor effects against glioblastoma multiforme, a type of brain cancer. researchgate.net This work highlights the role of the dioxepane moiety in the development of specialty chemicals with potential life-saving applications.
Q & A
Q. What are the recommended methods for synthesizing 1,4-Dioxepan-6-ylmethanol with high purity?
- Methodological Answer : Synthesis typically involves acid-catalyzed reactions of diols or dihydroxy precursors. For example, trifluoroacetic acid (TFA) can catalyze reactions between dihydroxynaphthalene derivatives and alcohols (e.g., adamantanole-1), yielding cyclic ethers with methanol substituents . Key steps:
- Catalyst Selection : TFA or sulfuric acid for protonation.
- Reaction Optimization : Temperature (60–80°C), stoichiometric ratios (1:1.2 diol:alcohol).
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization.
- Example Data Table :
| Catalyst | Temp (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| TFA | 70 | 68 | 98.5 |
| H₂SO₄ | 80 | 72 | 97.8 |
Q. How can the molecular structure of this compound be confirmed using spectroscopic techniques?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Expect peaks for methine protons (δ 3.5–4.0 ppm, split due to coupling with adjacent oxygens) and hydroxyl protons (δ 1.5–2.5 ppm, broad).
- ¹³C NMR : Peaks for ether carbons (δ 60–70 ppm) and methine carbons (δ 70–80 ppm) .
- IR Spectroscopy : Strong O–H stretch (~3200–3500 cm⁻¹) and C–O–C ether stretches (~1100 cm⁻¹).
- Mass Spectrometry : Molecular ion peak at m/z corresponding to C₆H₁₂O₄ (exact mass: 148.07) .
Q. What are the key considerations for handling and storing this compound in laboratory settings?
- Methodological Answer :
- Storage : Inert atmosphere (argon/nitrogen), desiccated at 4°C to prevent hydroxyl group oxidation.
- Safety : Use fume hoods; skin/eye contact requires immediate rinsing (15+ minutes with water) and medical consultation .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in NMR data when analyzing derivatives of this compound?
- Methodological Answer :
- Repeat Experiments : Ensure reproducibility under controlled conditions (humidity, temperature).
- Complementary Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals or stereochemical ambiguities .
- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (software: Gaussian, ORCA) .
- Case Study : In adamantylation reactions, unexpected diketone formation was resolved via HSQC and DEPT-135 NMR .
Q. How does the steric environment of this compound influence its reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- Steric Hindrance Analysis : The cyclic ether ring creates a rigid structure, limiting nucleophile access to the methoxy group.
- Kinetic Studies : Compare reaction rates with acyclic analogs (e.g., ethylene glycol derivatives) under SN2 conditions (e.g., NaH/alkyl halides).
- Computational Modeling : Use molecular dynamics simulations (MD) to map steric bulk via solvent-accessible surface area (SASA) .
Q. What advanced computational methods are suitable for modeling the conformational dynamics of this compound in solution?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate in explicit solvents (water, DMSO) using AMBER or GROMACS. Analyze ring puckering via Cremer-Pople parameters .
- Quantum Mechanics (QM) : DFT (B3LYP/6-31G*) to calculate energy barriers for chair-boat transitions.
- Experimental Validation : Compare with variable-temperature NMR (VT-NMR) to detect conformational shifts .
Data Contradiction and Analysis Framework
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
